molecular formula C16H12ClNO5 B11094380 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid

Cat. No.: B11094380
M. Wt: 333.72 g/mol
InChI Key: FYFGEWYFSABBCF-UHFFFAOYSA-N
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Description

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is a complex organic compound with a unique structure that includes a chloro-substituted benzoic acid moiety and a dioxo-epoxyisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of a chloro-substituted benzoic acid derivative with a suitable dioxo-epoxyisoindolyl precursor under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is common to monitor the reaction progress and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives .

Scientific Research Applications

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl)benzoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H12ClNO5

Molecular Weight

333.72 g/mol

IUPAC Name

2-chloro-5-(7-methyl-1,3-dioxo-4,7a-dihydro-3aH-4,7-epoxyisoindol-2-yl)benzoic acid

InChI

InChI=1S/C16H12ClNO5/c1-16-5-4-10(23-16)11-12(16)14(20)18(13(11)19)7-2-3-9(17)8(6-7)15(21)22/h2-6,10-12H,1H3,(H,21,22)

InChI Key

FYFGEWYFSABBCF-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O

Origin of Product

United States

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